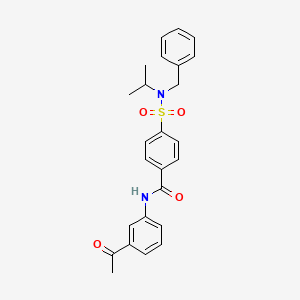
N-(3-acetylphenyl)-4-(N-benzyl-N-isopropylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-4-(N-benzyl-N-isopropylsulfamoyl)benzamide, also known as KB-R7943, is a selective inhibitor of the reverse mode of the Na+/Ca2+ exchanger (NCX). It has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Ortho-Acetoxylation/Methoxylation
Research on closely related compounds, such as N-(2-benzoylphenyl)benzamides, has led to the development of methods for highly regioselective ortho-acetoxylation. These methods utilize catalytic amounts of Pd(OAc)2 and PhI(OAc)2 in a mixture of acetic anhydride and acetic acid via C–H activation. Such reactions afford corresponding 2-acetoxybenzamides in good yields, showcasing the chemical versatility and reactivity of benzamide derivatives in synthetic chemistry (Reddy et al., 2011).
Biological Evaluation and Potential Applications
Antitumor Activity
A study on the synthesis, biological evaluation, and molecular docking of novel benzenesulfonamide derivatives, which share structural similarities with the compound of interest, demonstrated that certain synthesized chlorinated compounds exhibit excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. This suggests potential applications in cancer therapy, highlighting the importance of chemical modifications to enhance biological activities (Fahim & Shalaby, 2019).
Anticonvulsant Activity
Derivatives similar to the compound have shown effective anticonvulsant activities in several animal models. For instance, compounds have been evaluated for their ability to antagonize maximal electroshock (MES) induced seizures, with certain derivatives showing rapid metabolism and promising pharmacological profiles. These findings point to the potential application of such compounds in the development of new antiepileptic drugs (Robertson et al., 1987).
properties
IUPAC Name |
N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18(2)27(17-20-8-5-4-6-9-20)32(30,31)24-14-12-21(13-15-24)25(29)26-23-11-7-10-22(16-23)19(3)28/h4-16,18H,17H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBIEJFZWHMMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

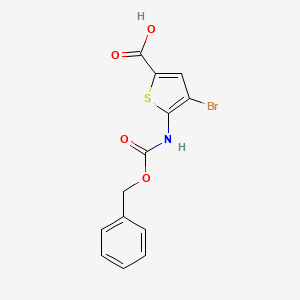
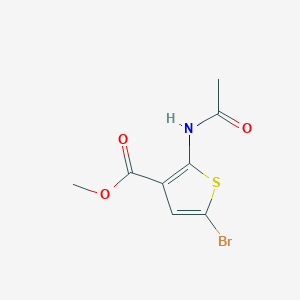
![tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2744743.png)
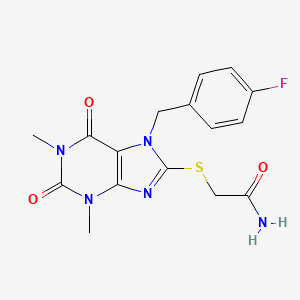
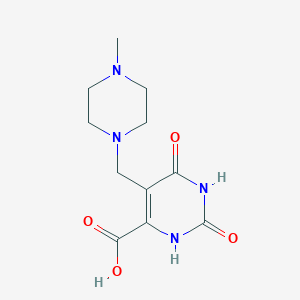

![1-[3-(1,3-Thiazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2744749.png)
![8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744751.png)
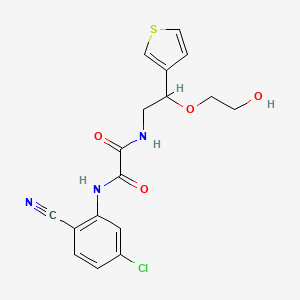
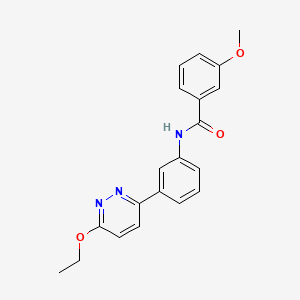
![8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744756.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2744757.png)
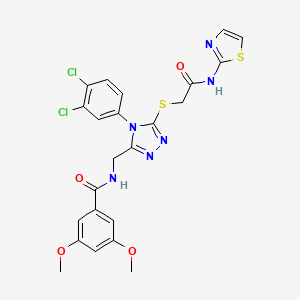
![N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2744760.png)